molecular formula C23H22N2O3 B15059715 Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15059715
M. Wt: 374.4 g/mol
InChI Key: MLLGIEXRLULBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. It features a pyrrolidine scaffold substituted with phenoxypyridine and benzyl carboxylate groups, a structural motif commonly found in compounds targeting enzymatic pathways . Research into analogous structures has shown significant potential in inhibiting Bruton's Tyrosine Kinase (BTK) . BTK is a critical enzyme in B-cell receptor signaling, making it a prominent therapeutic target for investigating treatments for autoimmune disorders and certain types of cancer . The specific stereochemistry of the pyrrolidine ring is often a key determinant of biological activity, with (S)-enantiomers frequently demonstrating superior binding affinity and inhibitory potency in related compounds . Researchers can utilize this compound as a key synthetic intermediate or a building block for constructing more complex molecules, or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H22N2O3/c26-23(27-17-18-9-3-1-4-10-18)25-16-8-14-21(25)20-13-7-15-24-22(20)28-19-11-5-2-6-12-19/h1-7,9-13,15,21H,8,14,16-17H2

InChI Key

MLLGIEXRLULBJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is constructed through cyclization reactions.

    Introduction of the Phenoxypyridine Moiety: This step involves the coupling of a phenoxypyridine derivative with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the phenoxypyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate, enabling comparative analysis:

Key Comparative Insights

The quinolinyl carbamoyl group in introduces a bulky aromatic system, which may sterically hinder interactions compared to the simpler phenoxypyridine in the target compound.

Synthetic Accessibility The target compound’s synthesis might involve Suzuki-Miyaura coupling (as in ) to attach the phenoxypyridine moiety to the pyrrolidine core. Unlike the aldehyde-functionalized analog in , the target compound lacks an electrophilic site for post-synthetic modifications.

Crystallographic and Conformational Analysis

  • The puckering of the pyrrolidine ring (governed by Cremer-Pople parameters ) likely differs between analogs. For example, the steric bulk of the imidazo[1,5-a]pyrazinyl group in could enforce a distinct ring conformation compared to the target compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl 2-(2-phenoxypyridin-3-yl)pyrrolidine-1-carboxylate via iron-catalyzed methods?

  • Methodological Answer : A high-yield synthesis (65%) can be achieved using Fe(dibm)₃ (0.5 mol%) as a catalyst, Na₂HPO₄ (1.0 equiv), and PhSiH₃ (6.0 equiv) in ethanol at 60°C for 10 minutes. Purification via flash column chromatography (SiO₂, 8:2 hexanes:EtOAc) is recommended . For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis may be employed, though specific protocols require adaptation from analogous pyrrolidine derivatives .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Analyze ¹H/¹³C NMR spectra for diagnostic signals (e.g., pyrrolidine protons at δ ~3.3–1.9 ppm, aromatic protons at δ ~7.6–6.7 ppm) .
  • X-ray Diffraction : Refine single-crystal data using SHELXL (SHELX suite) to resolve bond lengths, angles, and torsional parameters. Mercury CSD 2.0 can visualize packing patterns and void spaces .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement parameters for different polymorphs be addressed?

  • Methodological Answer : Use Mercury’s Materials Module to compare packing similarities and identify pseudosymmetry or twinning. Validate refinement with SHELXL’s TWIN and BASF commands. Cross-check displacement parameters (ADPs) and hydrogen-bonding networks to resolve conflicts. If R-factors exceed 5%, re-examine data integration (e.g., using SAINT) or solvent masking .

Q. What methodologies are effective for analyzing the pyrrolidine ring’s puckering conformation?

  • Methodological Answer : Apply Cremer-Pople ring puckering coordinates to quantify out-of-plane displacements. For a five-membered ring, calculate amplitude (q) and phase angle (θ) using atomic coordinates from crystallographic data. Compare results to reference values for similar pyrrolidine derivatives (e.g., q = 0.4–0.6 Å in non-planar rings). Use PLATON or PARST for automated calculations .

Q. How can reaction pathways be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :
  • Kinetic Control : Lower reaction temperatures (e.g., 40°C instead of 60°C) and shorter reaction times to favor primary adducts.
  • Catalyst Screening : Test alternative iron complexes (e.g., Fe(acac)₃) or ligands to improve selectivity.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-reduced intermediates or dimerization artifacts). Adjust stoichiometry of Na₂HPO₄ or PhSiH₃ to suppress undesired pathways .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on enantiomeric excess (ee) in chiral derivatives?

  • Methodological Answer :
  • Chiral HPLC : Validate ee using a Daicel Chiralpak column (e.g., IA or IB) with hexane:isopropanol (90:10) mobile phase.
  • Circular Dichroism (CD) : Compare CD spectra to reference standards.
  • Crystallographic Chirality : Confirm absolute configuration via Flack parameter refinement in SHELXL .

Safety and Handling in Experimental Design

Q. What precautions are critical when handling this compound in radical-mediated reactions?

  • Methodological Answer :
  • Radical Quenchers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress uncontrolled chain propagation.
  • Ventilation : Use Schlenk lines or gloveboxes for oxygen-sensitive steps.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to uncharacterized toxicity .

Computational Modeling

Q. How can DFT calculations predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states.
  • NBO Analysis : Identify charge distribution at the pyrrolidine nitrogen and carbonyl carbon to predict nucleophilic attack sites.
  • Solvent Effects : Include PCM (Polarizable Continuum Model) for ethanol or DMF environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.